molecular formula C14H28N2 B5730673 1-(1-Ethylpiperidin-4-yl)azocane

1-(1-Ethylpiperidin-4-yl)azocane

Cat. No.: B5730673
M. Wt: 224.39 g/mol
InChI Key: PUGIXNCXHWNUKQ-UHFFFAOYSA-N
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Description

1-(1-Ethylpiperidin-4-yl)azocane is a synthetic organic compound featuring a piperidine core linked to an azocane (8-membered ring) moiety. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel antifungal and neuroactive agents. Compounds with piperidine and azocane substructures have demonstrated potent activity as ergosterol biosynthesis inhibitors . This mechanism is crucial for antifungal research, as it depletes ergosterol in fungal cell membranes, leading to altered permeability and cell death . Piperidine-based antimycotics, such as fenpropidin, are well-established in agrochemistry and show promising MIC values against various Candida species, highlighting the potential of this chemical class in addressing invasive fungal infections . Furthermore, the structural motifs present in this compound are relevant for neuroscience research. Piperidine and azocane rings are common features in ligands designed to target central nervous system receptors . For instance, similar frameworks have been investigated for their potential as dopamine receptor agonists, which are relevant to the study of conditions such as Parkinson's disease . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1-(1-ethylpiperidin-4-yl)azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-2-15-12-8-14(9-13-15)16-10-6-4-3-5-7-11-16/h14H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUGIXNCXHWNUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)N2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethylpiperidin-4-yl)azocane typically involves the cyclization of appropriate precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the ring-opening of aziridines under the action of N-nucleophiles . These methods often employ mild reaction conditions and can be carried out in various solvents, including aqueous media.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of microwave-assisted synthesis and solvent-free conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Ethylpiperidin-4-yl)azocane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be functionalized with various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonium salts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1-(1-Ethylpiperidin-4-yl)azocane involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

a. 1-Ethyl-4-piperidone (CAS 3612-18-8)

  • Structure : A piperidine derivative with a ketone group at the 4-position.
  • Key Properties :
    • Molecular weight: 127.18 g/mol
    • logP: 0.671 (hydrophilic)
    • Vapor pressure: 56.70 kPa
    • Water solubility (log10ws): -0.50 .
  • Comparison : The absence of the azocane ring in 1-ethyl-4-piperidone reduces steric bulk and increases polarity, leading to higher water solubility compared to 1-(1-ethylpiperidin-4-yl)azocane. The azocane moiety likely increases logP (hydrophobicity) and reduces solubility .

b. (1-Ethylpiperidin-4-yl)methanamine (CAS 21168-71-8)

  • Structure : Piperidine with an ethyl group at the 1-position and a methanamine substituent at the 4-position.
  • Key Properties :
    • Molecular weight: 142.23 g/mol (estimated).
    • Functional groups: Primary amine enhances hydrogen-bonding capacity.

c. Ethyl 2-(piperidin-4-yl)acetate

  • Structure : Piperidine with an ester-functionalized side chain.
  • Key Properties :
    • logP: ~1.2 (more hydrophobic than 1-ethyl-4-piperidone).
    • Bioavailability score: 0.55 (moderate).
    • BBB permeability: Low .
  • Comparison : The ester group in this compound introduces metabolic liability (e.g., hydrolysis), whereas the azocane ring in this compound may improve metabolic stability due to reduced esterase susceptibility .

a. Piperidine Derivatives ()

  • Piperidine-based compounds exhibit antimicrobial, antiviral, and anti-inflammatory activities.
  • A structurally related EGFR inhibitor (similarity score 0.857) contains a 1-ethylpiperidin-4-yl group attached to a pyrazole ring, highlighting the role of piperidine in target binding .

b. Azocane Derivatives

  • However, increased ring size may reduce metabolic stability due to enhanced cytochrome P450 interactions .

Physicochemical and ADMET Properties

Table 3: ADMET Comparison

Property This compound 1-Ethyl-4-piperidone Ethyl 2-(piperidin-4-yl)acetate
Molecular Weight (g/mol) ~196.3 (estimated) 127.18 171.24
logP ~1.5–2.0 (estimated) 0.671 1.2
Water Solubility (logS) -2.0 (estimated) -0.50 -1.8
BBB Permeability Moderate (hypothetical) Low Low
CYP Inhibition Risk High (azocane flexibility) Low Moderate

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